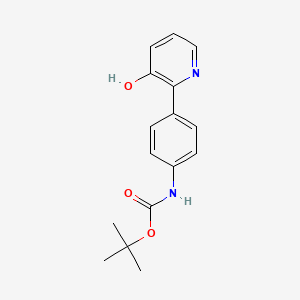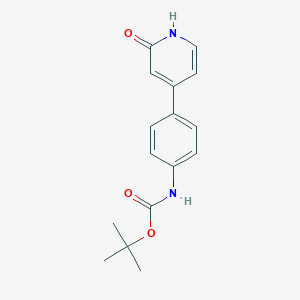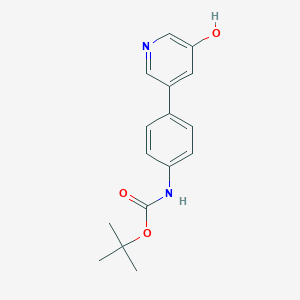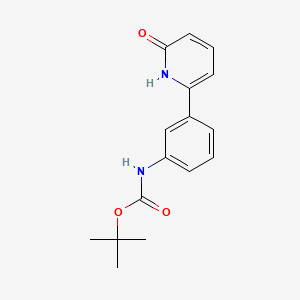![molecular formula C15H16N2O3S B6369009 3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% CAS No. 1261896-34-7](/img/structure/B6369009.png)
3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, or 3-HPP, is a synthetic molecule with a variety of potential applications in scientific research. It is a pyrrolidinylsulfonyl-substituted pyridine derivative, and it is used in a variety of laboratory experiments and research applications. 3-HPP has been studied for its ability to act as a proton donor, as well as its potential to act as a catalyst in certain chemical reactions. It has also been used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
科学研究应用
3-HPP has been used in a variety of scientific research applications. It has been studied for its potential to act as a proton donor in certain chemical reactions, as well as its ability to act as a catalyst in certain chemical reactions. It has also been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3-HPP has been studied for its biochemical and physiological effects, and has been used in the synthesis of various compounds for medical research.
作用机制
The mechanism of action of 3-HPP is not fully understood. However, it is believed that 3-HPP acts as a proton donor in certain chemical reactions, and is also believed to act as a catalyst in certain chemical reactions. In addition, 3-HPP is thought to be involved in the synthesis of various compounds, and is believed to interact with certain biochemical and physiological processes.
Biochemical and Physiological Effects
3-HPP has been studied for its potential biochemical and physiological effects. It has been shown to interact with certain biochemical pathways and processes, and has been found to have various effects on the body. For example, 3-HPP has been found to have an anti-inflammatory effect, as well as an antioxidant effect. In addition, 3-HPP has been found to have an effect on the immune system, and has been shown to have an effect on the metabolism of certain drugs.
实验室实验的优点和局限性
3-HPP has several advantages and limitations for use in laboratory experiments. One of the main advantages of 3-HPP is its ability to act as a proton donor in certain chemical reactions, as well as its ability to act as a catalyst in certain chemical reactions. Furthermore, 3-HPP is relatively inexpensive to synthesize, and is relatively stable in a variety of laboratory conditions. However, 3-HPP is also limited in its use as it is not very soluble in water, and its solubility can be further reduced by certain laboratory conditions.
未来方向
There are several potential future directions for the use of 3-HPP in scientific research. One potential direction is the use of 3-HPP in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Another potential direction is the study of the biochemical and physiological effects of 3-HPP, as well as its potential use as an anti-inflammatory and antioxidant agent. Furthermore, 3-HPP could be studied for its potential use as a proton donor in certain chemical reactions, and as a catalyst in certain chemical reactions. Finally, 3-HPP could be studied for its potential use in the synthesis of various compounds for medical research.
合成方法
3-HPP can be synthesized using a variety of methods. The most common method is the condensation reaction of 3-hydroxy-2-pyridinecarboxaldehyde with 3-pyrrolidinylsulfonylbenzaldehyde. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and yields the desired 3-HPP product. Other methods for the synthesis of 3-HPP include the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with 3-pyrrolidinylsulfonylbenzyl bromide, or the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with 3-pyrrolidinylsulfonylbenzyl chloride.
属性
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14-7-4-8-16-15(14)12-5-3-6-13(11-12)21(19,20)17-9-1-2-10-17/h3-8,11,18H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVQADSJUMSCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683244 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-34-7 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


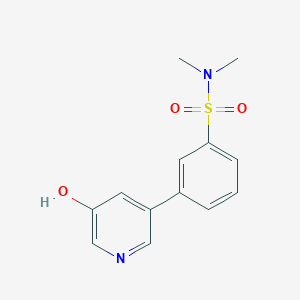
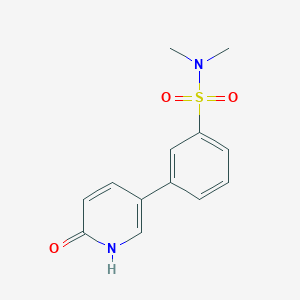

![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
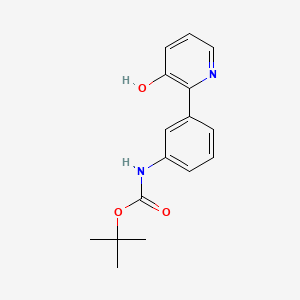
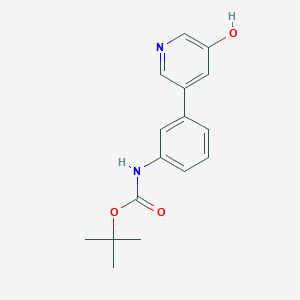
![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)
